molecular formula C29H28N2O B12493162 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B12493162
M. Wt: 420.5 g/mol
InChI Key: HYQAGGXMGFDKAK-UHFFFAOYSA-N
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Description

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a diphenylethanone moiety

Properties

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C29H28N2O/c32-29(28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)31-20-18-30(19-21-31)22-26-16-9-15-23-10-7-8-17-27(23)26/h1-17,28H,18-22H2

InChI Key

HYQAGGXMGFDKAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The piperazine ring and naphthalen-1-ylmethyl group are crucial for binding to receptors or enzymes, modulating their activity . The compound may act as an agonist or antagonist, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

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